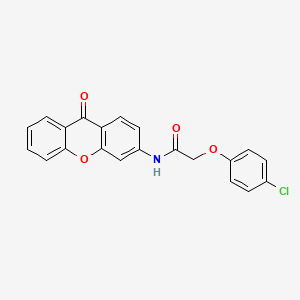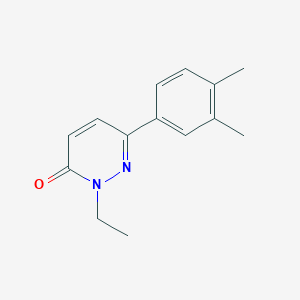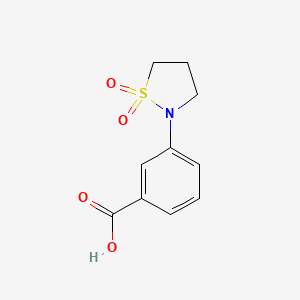![molecular formula C18H23F3N2O2 B2806659 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2309554-48-9](/img/structure/B2806659.png)
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a tetrahydropyran ring, and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tetrahydropyran ring: This step often involves the use of a tetrahydropyranyl protecting group, which is later deprotected under acidic conditions.
Attachment of the trifluoromethyl-substituted phenyl group: This is usually done through a nucleophilic substitution reaction, where a trifluoromethyl-substituted benzyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)-2-phenylacetamide: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)-2-(4-chlorophenyl)acetamide: The presence of a chlorine substituent instead of a trifluoromethyl group can lead to different reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)14-3-1-2-13(10-14)11-17(24)22-15-4-7-23(12-15)16-5-8-25-9-6-16/h1-3,10,15-16H,4-9,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLFRJPWMMKEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B2806576.png)
![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)

![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)
![3-chloro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B2806583.png)
![(E)-N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2806585.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide](/img/structure/B2806586.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2806590.png)
![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)
![2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid](/img/structure/B2806594.png)


![5-Fluoro-2-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2806598.png)
